6-((4-Fluoro-2-methylphenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
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Overview
Description
6-((4-Fluoro-2-methylphenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is a complex organic compound that belongs to the class of pyrido[4,3-d]pyrimidines This compound is characterized by the presence of a fluorinated phenylsulfonyl group attached to a tetrahydropyrido[4,3-d]pyrimidine core
Preparation Methods
The synthesis of 6-((4-Fluoro-2-methylphenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and reagents to achieve the desired product with high yield and purity .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. These methods often employ continuous flow reactors and automated systems to enhance efficiency and reproducibility .
Chemical Reactions Analysis
6-((4-Fluoro-2-methylphenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced pyrimidine derivatives.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and specific oxidizing or reducing agents depending on the desired transformation .
Scientific Research Applications
6-((4-Fluoro-2-methylphenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-((4-Fluoro-2-methylphenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine involves its interaction with specific molecular targets and pathways within biological systems. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
When compared to other similar compounds, 6-((4-Fluoro-2-methylphenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine stands out due to its unique fluorinated phenylsulfonyl group, which imparts distinct chemical and biological properties. Similar compounds include:
4-Chloro-7-((4-methylphenyl)sulfonyl)-7H-pyrrolo[2,3-d]pyrimidine: This compound shares a similar pyrimidine core but differs in the substituents attached to the core.
2-(4-Methylsulfonylphenyl)pyrido[2,3-d]pyrimidine: Another related compound with a different substitution pattern on the pyrimidine ring.
Properties
IUPAC Name |
6-(4-fluoro-2-methylphenyl)sulfonyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN3O2S/c1-10-6-12(15)2-3-14(10)21(19,20)18-5-4-13-11(8-18)7-16-9-17-13/h2-3,6-7,9H,4-5,8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMOYZQVXGONQQN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCC3=NC=NC=C3C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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